6-クロロ-3-ニトロ-N-フェニルピリジン-2-アミン

概要

説明

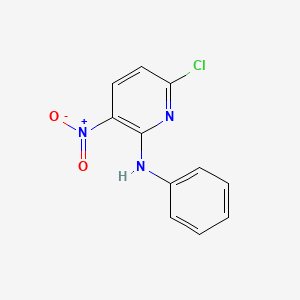

6-chloro-3-nitro-N-phenylpyridin-2-amine is a chemical compound with the molecular formula C11H8ClN3O2. It is known for its unique structure, which includes a pyridine ring substituted with a chlorine atom at the 6-position, a nitro group at the 3-position, and an N-phenylamine group at the 2-position. This compound is used extensively in scientific research due to its versatile chemical properties .

科学的研究の応用

6-chloro-3-nitro-N-phenylpyridin-2-amine is used in various fields of scientific research:

Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: In the study of enzyme inhibition and as a probe for biological assays.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-nitro-N-phenylpyridin-2-amine typically involves the nitration of 6-chloro-2-aminopyridine followed by the coupling of the resulting 6-chloro-3-nitropyridine with aniline. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position .

Industrial Production Methods

Industrial production of 6-chloro-3-nitro-N-phenylpyridin-2-amine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The industrial process also includes steps for the purification and isolation of the compound to meet the required specifications .

化学反応の分析

Types of Reactions

6-chloro-3-nitro-N-phenylpyridin-2-amine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

Nucleophiles: Amines, thiols.

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products Formed

Reduction: 6-chloro-3-amino-N-phenylpyridin-2-amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: N-oxide derivatives.

作用機序

The mechanism of action of 6-chloro-3-nitro-N-phenylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the phenylamine group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

類似化合物との比較

Similar Compounds

6-chloro-2-aminopyridine: Lacks the nitro and phenylamine groups, making it less versatile in chemical reactions.

3-nitro-N-phenylpyridin-2-amine: Lacks the chlorine atom, which affects its reactivity and applications.

6-chloro-3-nitropyridine: Lacks the phenylamine group, limiting its use in biological applications.

Uniqueness

6-chloro-3-nitro-N-phenylpyridin-2-amine is unique due to the presence of both the nitro and phenylamine groups, which provide a combination of redox activity and the ability to form various interactions with biological molecules. This makes it a valuable compound for diverse applications in scientific research.

生物活性

6-Chloro-3-nitro-N-phenylpyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of 6-chloro-3-nitro-N-phenylpyridin-2-amine is with a molecular weight of approximately 232.65 g/mol. The compound features a pyridine ring substituted with a chlorine atom, a nitro group, and a phenyl group attached to the nitrogen atom. This unique structure contributes to its reactivity and biological activity.

The biological activity of 6-chloro-3-nitro-N-phenylpyridin-2-amine is primarily attributed to the presence of the nitro group, which can act as both a pharmacophore and a toxicophore . The nitro group can undergo reduction to form reactive intermediates that interact with various biomolecules, potentially leading to both therapeutic effects and toxicity .

Key Mechanisms

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are involved in inflammatory processes .

- Antimicrobial Activity : It exhibits antimicrobial properties, making it a candidate for developing new antibiotics .

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity by inducing apoptosis in cancer cells .

Biological Activity Summary

The following table summarizes the biological activities associated with 6-chloro-3-nitro-N-phenylpyridin-2-amine based on recent studies:

Case Studies

- Anti-inflammatory Effects : A study demonstrated that 6-chloro-3-nitro-N-phenylpyridin-2-amine significantly reduced inflammation markers in animal models, indicating its potential as an anti-inflammatory agent.

- Antimicrobial Testing : In vitro assays revealed that the compound exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Cancer Cell Studies : Research involving human cancer cell lines showed that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis, suggesting its potential as an anticancer drug.

Future Directions

The biological activity of 6-chloro-3-nitro-N-phenylpyridin-2-amine opens avenues for further research into its pharmacological applications. Future studies should focus on:

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological effects.

- Structure-Activity Relationship (SAR) : Exploring modifications to enhance efficacy and reduce toxicity.

- In Vivo Studies : Evaluating the compound's therapeutic potential in animal models to assess safety and efficacy before clinical trials.

特性

IUPAC Name |

6-chloro-3-nitro-N-phenylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3O2/c12-10-7-6-9(15(16)17)11(14-10)13-8-4-2-1-3-5-8/h1-7H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYEVAHUAWWCGGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=CC(=N2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。